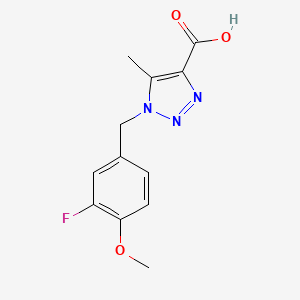

![molecular formula C9H8ClN3O B2514907 [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429254-44-3](/img/structure/B2514907.png)

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

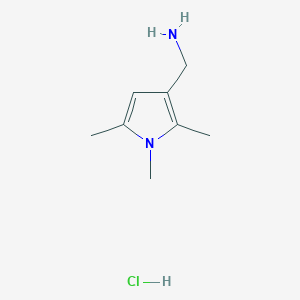

The compound “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the 2-chlorophenyl group indicates that this compound may have unique properties compared to other triazoles.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazole ring attached to a 2-chlorophenyl group and a methanol group. The presence of these functional groups can greatly influence the compound’s chemical behavior and reactivity .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by these characteristics .Scientific Research Applications

Synthesis and Crystallography

Research has focused on synthesizing and characterizing structurally related triazole compounds, illustrating their diverse applications in crystallography and molecular design. For instance, studies have documented the synthesis of triazole derivatives and their crystal structures, providing insights into their molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009). Such compounds are valuable for understanding molecular interactions and designing materials with specific properties.

Medicinal Chemistry

Compounds containing the triazole moiety, akin to "[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol," have been explored for their potential as inhibitors in medicinal chemistry. For instance, novel triazole derivatives have been synthesized and assessed as potent inhibitors for enzymes like human dihydroorotate dehydrogenase, providing a foundation for future drug development (Gong et al., 2017).

Material Science and Catalysis

In material science, triazole compounds have been studied for their ability to form self-assembled structures and interact through π-hole tetrel bonding, influencing the design of novel materials with specific electronic and structural properties (Ahmed et al., 2020). Additionally, triazolylmethanol ligands have been employed in catalysis, indicating their potential in facilitating chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, under mild conditions (Ozcubukcu et al., 2009).

Photophysical Studies

Triazole derivatives have also been explored for their photophysical properties, with research focusing on their absorbance, fluorescence spectra, and quantum yields. Such studies are crucial for developing materials for optical and electronic applications (Singh et al., 2015).

Corrosion Inhibition

Furthermore, triazole compounds have been investigated as corrosion inhibitors for metals, demonstrating their practical applications in industrial and engineering fields (Ma et al., 2017).

Mechanism of Action

Future Directions

The future directions for research on “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” would likely depend on its observed properties and potential applications. Given the wide use of triazoles in various fields, there could be interest in exploring its potential uses in medicine, agriculture, or materials science .

properties

IUPAC Name |

[3-(2-chlorophenyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVPBBSNXAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CN=N2)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)